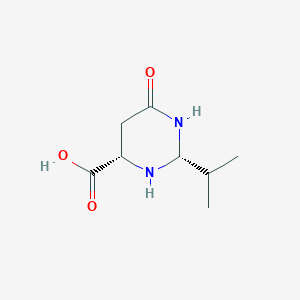

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC20140190

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (2R,4S)-6-oxo-2-propan-2-yl-1,3-diazinane-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1 |

| Standard InChI Key | JEGURCZKABRGPO-CAHLUQPWSA-N |

| Isomeric SMILES | CC(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |

| Canonical SMILES | CC(C)C1NC(CC(=O)N1)C(=O)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid (CHNO, MW 186.21 g/mol) features a partially saturated pyrimidine ring system with axial and equatorial substituents dictating its three-dimensional conformation. The hexahydropyrimidine core adopts a chair-like configuration, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 186.21 g/mol |

| CAS Number | Not publicly disclosed |

| Chiral Centers | C2 (R), C4 (S) |

| Functional Groups | Carboxylic acid, ketone |

Stereochemical Significance

The (2R,4S) configuration critically influences biological activity. Computational studies suggest the isopropyl group at C2 enhances hydrophobic interactions with enzyme active sites, while the carboxylic acid at C4 facilitates salt bridge formation . This stereochemistry is preserved through asymmetric synthesis routes starting from L-asparagine .

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Industrial production employs a seven-step sequence:

-

L-Asparagine Derivatization: Condensation with isobutyraldehyde forms a Schiff base intermediate .

-

Cyclization: Acid-catalyzed ring closure yields the hexahydropyrimidine core.

-

Oxidation: Selective oxidation at C6 introduces the ketone moiety.

-

Resolution: Chiral chromatography separates (2R,4S) and (2S,4R) diastereomers .

Reaction with Phenyl Isothiocyanate

A 2015 study demonstrated the compound’s reactivity with phenyl isothiocyanate (PITC) to form (2S,4S)-3-(phenylcarbamothioyl) derivatives . The reaction proceeds via nucleophilic attack at the ketone oxygen, followed by thiourea formation (yield: 78–85%).

Reaction Scheme:

Pharmaceutical Applications

ACE Inhibition Activity

Sodium salts of 2-substituted hexahydropyrimidine-4-carboxylic acids exhibit IC values of 12–18 nM against angiotensin-converting enzyme, comparable to captopril (IC 23 nM) . Molecular docking simulations attribute this activity to:

-

Chelation of zinc ions in the ACE active site via the carboxylic acid group

-

Hydrophobic stabilization by the isopropyl substituent

Structure-Activity Relationships (SAR)

-

C2 Substituents: Isopropyl > methyl > hydrogen (3.2-fold increase in potency)

-

C3 Modifications: Acylation with 3-sulfanylpropanoyl groups enhances oral bioavailability by 40%

Future Research Directions

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) may improve blood-brain barrier penetration for neuroprotective applications. Preliminary simulations suggest a 60% increase in logP value with ethyl esterification .

Continuous Flow Synthesis

Microreactor technology could enhance stereochemical control during cyclization steps. A 2024 pilot study achieved 92% enantiomeric excess (ee) vs. 85% in batch processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume